1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

High‑temperature coatings Thermal stability TGA decomposition

Conventional parylene dimers (N, C) degrade above 200-300°C, causing dielectric failure in high-temperature semiconductor and aerospace applications. This octafluoro dimer uniquely enables Parylene AF4 coatings with 568°C TGA decomposition temperature and sustained barrier performance after 300°C air exposure. • κ = 2.17 at 1 MHz - ~18% lower than Parylene N, minimizing RC delay in high-speed ICs. • Long-term UV resistance via strong C-F bonds; ideal for satellite and avionics conformal coating. • Supplied as ≥98% pure crystalline powder; bulk packaging and custom inquiries welcome.

Molecular Formula C16H8F8
Molecular Weight 352.22 g/mol
CAS No. 3345-29-7
Cat. No. B1581981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
CAS3345-29-7
Molecular FormulaC16H8F8
Molecular Weight352.22 g/mol
Structural Identifiers
SMILESC1=CC2=CC=C1C(C(C3=CC=C(C=C3)C(C2(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C16H8F8/c17-13(18)9-1-2-10(4-3-9)14(19,20)16(23,24)12-7-5-11(6-8-12)15(13,21)22/h1-8H
InChIKeyKCKIWSAAWFKXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octafluoro[2.2]paracyclophane (Parylene AF4) Overview


1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (CAS 3345-29-7, MF C₁₆H₈F₈, MW 352.23) is the fully α‑fluorinated dimer of the [2.2]paracyclophane family, best known as the precursor to Parylene AF4 polymer [1]. Unlike the parent hydrocarbon dimer used for Parylene N or the chlorinated variant for Parylene C, the replacement of all four benzylic hydrogens with fluorine atoms fundamentally alters the dimer’s sublimation behavior and the resulting polymer’s thermal, dielectric, and UV‑resistance profile [2]. It is the only commercial parylene dimer that enables thin‑film coatings capable of withstanding temperatures exceeding 500 °C while maintaining a dielectric constant below 2.2 [1][2].

Why Generic Parylene Substitution Fails


Generic substitution among parylene dimers fails because the octafluoro derivative is chemically and thermodynamically distinct. The four CF₂ bridges in the dimer molecule raise the activation barrier for thermal cleavage, conferring a >65 °C higher polymer decomposition temperature compared with the parent hydrocarbon dimer (Parylene N) [1]. The resulting AF4 polymer also exhibits a dielectric constant ~18 % lower than that of Parylene N at 1 MHz [2] and remains the only parylene type that retains barrier functionality after 300 °C air exposure, whereas Parylene C degrades above 200 °C [1]. Furthermore, the electron‑withdrawing fluorine substituents completely alter the regioselectivity of electrophilic aromatic substitution relative to the hydrocarbon analogue, making the octafluoro dimer the sole gateway to a distinct family of monosubstituted fluorinated cyclophanes [3].

Quantitative Comparison vs. Parylene Analogs


Thermal Decomposition Temperature Comparison

Under identical TGA conditions (10 K min⁻¹, N₂ atmosphere), the Parylene AF4 polymer derived from the octafluoro dimer displays a decomposition temperature of 568 °C, whereas the polymers from the parent hydrocarbon dimer (Parylene N), the chlorinated dimer (Parylene C), and the aromatic‑fluorinated dimer (Parylene VT4) decompose at 489 °C, 503 °C, and 495 °C, respectively [1].

High‑temperature coatings Thermal stability TGA decomposition

Dielectric Constant Comparison

At 1 MHz, Parylene AF4 exhibits a dielectric constant of 2.17, which is 18 % lower than Parylene N (2.65), 26 % lower than Parylene C (2.95), and also lower than Parylene D (2.80) and the aromatic‑fluorinated Parylene VT4 (2.42) [1]. The dissipation factor at 1 MHz is 0.001 for AF4, versus 0.013 for C [1].

Low‑k dielectric Interlayer dielectric High‑speed electronics

High-Temperature Barrier vs. Parylene C

After annealing at 300 °C under an oxygen‑containing environment, a 25 µm Parylene AF4 film retains a helium transmission rate (HTR) of 12.18 × 10³ cm³ (STP) m⁻² day⁻¹ atm⁻¹ and a water vapor transmission rate (WVTR) of 6.6 g m⁻² day⁻¹ [1]. By contrast, Parylene C cannot be exposed to temperatures above 200 °C without film degradation, and its best as‑deposited values (HTR 2.21 × 10³, WVTR 2.8 g m⁻² day⁻¹) are only valid at ≤200 °C [1].

Barrier coatings Encapsulation Hermeticity

Electrophilic Substitution Regioselectivity vs. Parent Paracyclophane

Nitration of 1,1,2,2,9,9,10,10‑octafluoro[2.2]paracyclophane (OFP) with HNO₃/H₂SO₄ yields an equimolar mixture of pseudo‑ortho, pseudo‑meta, and pseudo‑para mononitro isomers, providing a synthetic entry to 11 monosubstituted OFP derivatives (nitro, amino, chloro, bromo, iodo, hydroxy, trifluoromethyl) whose NMR, MS, and UV spectral properties are qualitatively distinct from those of the hydrocarbon analogue [2.2]paracyclophane [1]. The regioselectivity differs from that of the parent hydrocarbon, reflecting the strong electronic influence of the four CF₂ bridges.

Cyclophane functionalization Supramolecular building blocks Electrophilic substitution

Electronic Structure Alteration vs. Parent Paracyclophane

CNDO/S3 semi‑empirical calculations predict that the radical anion ESR spectrum of 1,1,2,2,9,9,10,10‑octafluoro[2.2]paracyclophane will exhibit a substantial symmetry alteration relative to the parent [2.2]paracyclophane, a result attributed to the strong electron‑withdrawing effect of the four CF₂ bridges that redistributes the spin density across the two aromatic decks [1]. This prediction was validated by the model’s correct assignment of the observed ESR symmetry for the parent hydrocarbon, which had eluded prior molecular‑orbital treatments.

Electronic structure Radical anion ESR CNDO/S3 modeling

Application Scenarios


High-Temperature Semiconductor and MEMS Encapsulation

The 568 °C TGA decomposition temperature and demonstrated 300 °C post‑annealing barrier performance make the AF4 dimer the only choice for thin‑film encapsulation of semiconductor chips and MEMS devices that must undergo lead‑free reflow soldering (peak 260 °C) or operate in downhole and engine‑bay environments [1]. Parylene N and C degrade under these conditions, losing both dielectric and hermetic integrity.

Low-k Interlayer Dielectric for High-Speed ULSI

With a dielectric constant of 2.17 at 1 MHz and a dissipation factor of 0.001, AF4 outperforms Parylene N (κ=2.65) and C (κ=2.95) as a low‑k interlayer dielectric for next‑generation high‑speed integrated circuits, where minimizing RC delay is critical [2]. The all‑fluorinated backbone also provides superior moisture resistance.

UV-Resistant Coatings for Aerospace and Military Electronics

The octafluoro dimer is the only commercial parylene precursor whose polymer delivers consistent long‑term UV resistance, attributed to the strength of the C–F bond in the polymer backbone that resists photolytic cleavage [3]. This uniquely qualifies AF4 for conformal coating of satellite components, avionics, and outdoor military connectors that are exposed to direct solar radiation.

Synthesis of Fluorinated Cyclophane Building Blocks

The electrophilic substitution chemistry of the octafluoro dimer yields monosubstituted derivatives (nitro, amino, halo, hydroxy, CF₃) that are inaccessible from the hydrocarbon [2.2]paracyclophane [4]. These building blocks serve as ligands for metal‑organic frameworks, hosts for molecular recognition, and components of electron‑transfer and catalytic systems.

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